3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine
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Overview
Description
3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine is a complex organic compound featuring a pyridine ring substituted with a piperidine and oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the reaction of 6-methylpyridin-2-ol with piperidine-1-carbonyl chloride under basic conditions to form 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl chloride.
Coupling with Oxolane Derivative: The intermediate is then reacted with 2-(oxolan-3-yloxy)pyridine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the piperidine moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-{4-[(6-carboxypyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine.
Reduction: Formation of 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-methanol}-2-(oxolan-3-yloxy)pyridine.
Substitution: Formation of halogenated derivatives such as 3-{4-[(6-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperidine and pyridine rings, which are common motifs in bioactive molecules.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The piperidine ring could mimic natural substrates, while the pyridine and oxolane moieties could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)benzene
- 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)thiophene
Uniqueness
Compared to similar compounds, 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine stands out due to the presence of both pyridine and oxolane rings, which can provide unique electronic and steric properties. These features can enhance its reactivity and binding interactions in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-4-2-6-19(23-15)27-16-7-11-24(12-8-16)21(25)18-5-3-10-22-20(18)28-17-9-13-26-14-17/h2-6,10,16-17H,7-9,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECFPCNDFMJODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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